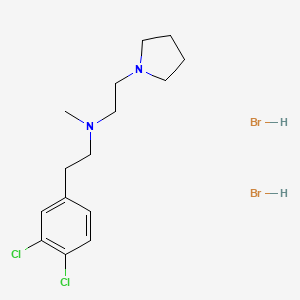

BD-1008 dihydrobromide

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUMHOSKIAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Sigma Receptor Affinity of BD-1008 Dihydrobromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of BD-1008 dihydrobromide for sigma-1 (σ1) and sigma-2 (σ2) receptors. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and illustrates key signaling pathways to facilitate a comprehensive understanding of this widely used sigma receptor antagonist.

Executive Summary

This compound is a potent and selective ligand for sigma receptors, demonstrating high affinity for both σ1 and σ2 subtypes. It is frequently utilized as a research tool to investigate the physiological and pathological roles of these receptors. This guide summarizes the binding characteristics of BD-1008, provides a detailed protocol for assessing receptor affinity, and visually represents the complex signaling cascades associated with sigma receptors.

Quantitative Binding Affinity of this compound

The binding affinity of BD-1008 for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. Multiple studies have characterized the Ki values of BD-1008, consistently showing nanomolar affinity for both sigma receptor subtypes.

| Receptor Subtype | Reported Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) |

| Sigma-1 (σ₁) | 2 | 4 |

| Sigma-2 (σ₂) | 8 |

Note: The Ki values presented are representative values from the literature and may vary slightly between different studies and experimental conditions.[1][2] BD-1008 displays a notable 4-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[3][4]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptor Affinity

The following is a generalized protocol for determining the binding affinity of a test compound, such as BD-1008, for sigma-1 and sigma-2 receptors using radioligand binding assays.

Materials and Reagents

-

Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

-

Radioligands:

-

For σ1: --INVALID-LINK---pentazocine

-

For σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG)[5]

-

-

Masking Agent (for σ2 assay): (+)-pentazocine to saturate σ1 receptors.[5]

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure

Part 1: Sigma-1 Receptor Binding Assay

-

Preparation: Prepare serial dilutions of the test compound (BD-1008).

-

Incubation: In a 96-well plate, combine the guinea pig brain membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Equilibration: Incubate the plates at 37°C for a sufficient time to reach equilibrium (typically 120 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Part 2: Sigma-2 Receptor Binding Assay

-

Preparation: Prepare serial dilutions of the test compound (BD-1008).

-

Incubation: In a 96-well plate, combine the rat liver membrane preparation, [³H]DTG (at a concentration near its Kd), the masking agent ((+)-pentazocine) to block binding to σ1 receptors, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, masking agent, and a high concentration of a suitable σ2 ligand.

-

Equilibration: Incubate the plates at room temperature.

-

Filtration, Washing, Scintillation Counting, and Data Analysis: Follow steps 4-7 from the Sigma-1 Receptor Binding Assay protocol.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways of sigma-1 and sigma-2 receptors, and a conceptual workflow of the binding affinity assay.

References

Endogenous Ligands for Sigma Receptors and the Interplay with BD-1008: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, once mischaracterized as a subtype of opioid receptors, are now recognized as unique and versatile proteins with significant implications for cellular homeostasis and a wide range of pathological conditions. Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are the targets of numerous synthetic compounds and, importantly, are modulated by a growing list of endogenous ligands. This technical guide provides an in-depth exploration of the known endogenous ligands for sigma receptors, their quantitative binding characteristics, and the associated signaling pathways. Furthermore, it delves into the interaction of the selective synthetic antagonist, BD-1008, with these receptors, offering a comprehensive resource for researchers in pharmacology and drug development.

Endogenous Ligands of Sigma Receptors

A diverse array of endogenous molecules has been identified as ligands for sigma receptors, highlighting their integration into various physiological processes. These include tryptamines, neurosteroids, and sphingolipids.

N,N-Dimethyltryptamine (DMT)

N,N-Dimethyltryptamine (DMT), a naturally occurring psychedelic compound found in plants and animals, has been identified as an endogenous ligand for the sigma-1 receptor.[1][2] Its interaction with σ1R is implicated in the modulation of neuronal function and immune responses.[1][3] Studies have shown that DMT binds to σ1R with moderate affinity and can act as an agonist, influencing voltage-gated ion channels.[2] This interaction may contribute to the regulation of inflammation and immune homeostasis.[1]

Neurosteroids

Several neurosteroids, synthesized in the central nervous system and periphery, exhibit significant affinity for sigma-1 receptors, acting as allosteric modulators.

-

Progesterone: This steroid hormone is a notable endogenous antagonist of the sigma-1 receptor.[4][5][6] It binds with high affinity and can counteract the effects of σ1R agonists.[5][7] Progesterone's interaction with σ1R is thought to play a role in its neuroprotective and modulatory effects on neuronal excitability.[5]

-

Dehydroepiandrosterone (DHEA) and Pregnenolone: In contrast to progesterone, DHEA and its sulfate ester (DHEA-S), along with pregnenolone, are considered endogenous agonists of the sigma-1 receptor.[4][5] Their activity at σ1R may contribute to their roles in neuroprotection and cognitive function.

Sphingolipids

Sphingolipids, a class of lipids integral to cell membrane structure and signaling, have emerged as important endogenous regulators of sigma-1 receptors.

-

Sphingosine and N,N-Dimethylsphingosine (DMS): Both sphingosine and its methylated derivative, DMS, have been identified as endogenous agonists for the sigma-1 receptor.[8][9][10] They are thought to access the receptor's binding site via the membrane bilayer and induce a conformational change consistent with agonism.[8][10] This interaction is crucial for the regulation of cellular stress responses.[8] In silico docking studies have estimated the binding constants for sphingosine and DMS to be approximately 40 nM and 120 nM, respectively.[8][9]

The Synthetic Ligand BD-1008

BD-1008 is a well-characterized synthetic compound that serves as a selective antagonist for the sigma-1 receptor.[11][12] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of σ1R. BD-1008 has been shown to attenuate the behavioral effects of cocaine, suggesting a therapeutic potential in the treatment of stimulant abuse.[12][13][14][15]

Quantitative Data Summary

The following tables summarize the binding affinities of various endogenous and synthetic ligands for sigma-1 and sigma-2 receptors.

Table 1: Binding Affinities of Endogenous Ligands for Sigma Receptors

| Endogenous Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference(s) |

| N,N-Dimethyltryptamine (DMT) | Sigma-1 | Moderate Affinity | Agonist | [2] |

| Progesterone | Sigma-1 | 36 nM, 239 nM, 268 nM | Antagonist | [5][7] |

| Progesterone | Sigma-2 | 441 nM | Antagonist | [7] |

| Dehydroepiandrosterone (DHEA) | Sigma-1 | - | Agonist | [4][5] |

| Pregnenolone | Sigma-1 | - | Agonist | [4] |

| Sphingosine | Sigma-1 | ~40 nM (calculated) | Agonist | [8][9] |

| N,N-Dimethylsphingosine (DMS) | Sigma-1 | ~120 nM (calculated) | Agonist | [8][9] |

Table 2: Binding Affinities of Synthetic Ligand BD-1008

| Synthetic Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference(s) |

| BD-1008 | Sigma-1 | 2 nM | Antagonist | [11][12] |

| BD-1008 | Sigma-2 | 8 nM | - | [11] |

Sigma Receptor Signaling Pathways

Sigma-1 receptors are intracellular chaperones primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[16][17] At rest, σ1R is in a complex with the binding immunoglobulin protein (BiP).[16] Upon stimulation by agonist ligands, σ1R dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels and signaling molecules.[16][18] This modulation impacts critical cellular processes such as calcium signaling between the ER and mitochondria, regulation of ion channel activity, and the integrated stress response.[16][18][19]

Sigma-2 receptors, now identified as TMEM97, are also transmembrane proteins and are highly expressed in proliferating cells, including various types of tumors.[20] They are involved in the regulation of cell proliferation, differentiation, and cell death.[20][21] The signaling pathways downstream of σ2R activation are less well-defined but are known to involve modulation of calcium signaling and interaction with proteins such as the epidermal growth factor receptor (EGFR).[20]

Caption: Sigma-1 Receptor Signaling Pathway at the MAM.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of ligands with sigma receptors, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).

1. Saturation Binding Assay (to determine Kd and Bmax):

-

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.

-

Materials:

-

Membrane preparation (e.g., guinea pig brain homogenate for σ1R, rat liver for σ2R).

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ1R/σ2R).[22][23]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding agent (e.g., 10 µM haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the radioligand.

-

In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

-

For each concentration, prepare a parallel set of tubes containing an excess of the non-specific binding agent to determine non-specific binding.

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes for --INVALID-LINK---pentazocine).[23]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

-

2. Competition (Inhibition) Binding Assay (to determine Ki):

-

Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., endogenous ligand or BD-1008) for the receptor by measuring its ability to compete with a radioligand for binding.

-

Materials: Same as for saturation binding assay, plus the unlabeled test compound.

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a series of tubes, incubate a fixed amount of membrane preparation with a fixed concentration of radioligand (typically at or near its Kd) and increasing concentrations of the unlabeled test compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-specific agent).

-

Follow incubation, filtration, and counting steps as in the saturation assay.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competition Radioligand Binding Assay.

Functional Assays for Sigma-2 Receptors

Given the role of sigma-2 receptors in cell proliferation and apoptosis, functional assays often involve measuring these cellular outcomes.

Cell Viability and Caspase-3 Activity Assays:

-

Objective: To determine the agonist, partial agonist, or antagonist properties of sigma-2 ligands by assessing their impact on cell viability and apoptosis in cancer cell lines.[24][25]

-

Materials:

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compounds, a positive control (siramesine), and a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

For Cell Viability: Add the cell viability reagent and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

For Caspase-3 Activity: Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's protocol, which typically involves measuring the cleavage of a fluorogenic or colorimetric substrate.

-

Analyze the data to determine the EC50 values for cytotoxicity and caspase-3 activation.

-

Categorize ligands as agonists, partial agonists, or antagonists based on their effects relative to the positive control.[24] Antagonists would be expected to have little to no effect on their own but would block the effects of an agonist.

-

Conclusion

The study of endogenous ligands for sigma receptors is a rapidly evolving field with profound implications for understanding human physiology and developing novel therapeutics. The diverse nature of these ligands, from tryptamines to steroids and sphingolipids, underscores the integral role of sigma receptors in a multitude of cellular signaling networks. The selective antagonist BD-1008 continues to be a critical tool for dissecting the specific functions of the sigma-1 receptor. A thorough understanding of the quantitative interactions and functional consequences of these ligand-receptor pairings, facilitated by the experimental protocols detailed herein, is essential for advancing drug discovery efforts targeting the sigma receptor system for a variety of disorders, including neurodegenerative diseases, cancer, and substance abuse.

References

- 1. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]

- 2. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A possibly sigma-1 receptor mediated role of dimethyltryptamine in tissue protection, regeneration, and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 6. Progesterone - Wikipedia [en.wikipedia.org]

- 7. Antagonist action of progesterone at σ-receptors in the modulation of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N’-Dimethylsphingosine Are Endogenous Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingoid Bases Regulate the Sigma-1 Receptor-Sphingosine and N, N'-Dimethylsphingosine Are Endogenous Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BD1008 - Wikipedia [en.wikipedia.org]

- 13. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 17. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 18. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of BD-1008 Dihydrobromide on Dopaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of BD-1008 dihydrobromide, a non-selective sigma (σ) receptor antagonist, with a specific focus on its modulatory effects on the dopamine system. This document details the compound's binding affinities, summarizes key experimental findings, provides in-depth protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of sigma receptors and their therapeutic potential in dopamine-related neurological and psychiatric disorders.

Introduction

This compound, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, is a potent and widely utilized pharmacological tool for investigating the physiological and pathological roles of sigma receptors.[1] Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various central nervous system (CNS) disorders. This guide focuses on the critical role of BD-1008 in elucidating the intricate relationship between sigma receptors and the dopaminergic system, a key player in motor control, motivation, reward, and cognition.

Pharmacological Profile of this compound

BD-1008 is characterized as a non-selective sigma receptor antagonist, exhibiting high affinity for both σ₁ and σ₂ subtypes. A crucial aspect of its pharmacological profile for studying dopamine modulation is its remarkably low affinity for dopamine receptors and the dopamine transporter (DAT), ensuring that its observed effects on the dopaminergic system are primarily mediated through its action on sigma receptors.

Quantitative Binding Affinity Data

The binding affinities of BD-1008 and related compounds are summarized in the table below. This data is critical for designing experiments and interpreting results related to its selectivity and potency.

| Compound | Receptor/Transporter | Kᵢ (nM) | Selectivity | Reference |

| BD-1008 | σ₁ Receptor | 2 | Non-selective | MedChemExpress |

| σ₂ Receptor | 8 | MedChemExpress | ||

| Dopamine D₂ Receptor | 1112 | >500-fold vs σ₁ | MedChemExpress | |

| Dopamine Transporter (DAT) | >10000 | >5000-fold vs σ₁ | MedChemExpress | |

| (+)-Pentazocine | σ₁ Receptor | 3.1 | σ₁-selective | Matsumoto et al., 2003 |

| σ₂ Receptor | 5,300 | Matsumoto et al., 2003 | ||

| DTG | σ₁ Receptor | 10.8 | Non-selective | Garcés-Ramírez et al., 2011 |

| σ₂ Receptor | 17.7 | Garcés-Ramírez et al., 2011 |

Role in Dopamine Modulation

BD-1008's primary mechanism of dopamine modulation is through the antagonism of sigma receptors, which in turn influences dopamine release and signaling.

Antagonism of Dopamine Release

Studies have consistently demonstrated that BD-1008 can antagonize dopamine release, particularly in the nucleus accumbens, a key region of the brain's reward circuitry. This effect appears to be predominantly mediated by the σ₂ receptor. The administration of σ₂ receptor agonists has been shown to increase extracellular dopamine levels, an effect that is significantly attenuated by pretreatment with BD-1008.

Interaction with Dopamine Receptor Signaling

Recent evidence has unveiled a more intricate level of interaction, where σ₁ receptors can form heteromers with dopamine D₁ and D₂ receptors. These heteromeric complexes can allosterically modulate the signaling properties of the dopamine receptors. While BD-1008's direct effects on these heteromers are still under investigation, its ability to antagonize σ₁ receptors suggests a potential to indirectly influence dopamine receptor function and downstream signaling cascades.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of BD-1008 in dopamine modulation.

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of BD-1008 for σ₁ and σ₂ receptors.

Materials:

-

[³H]-(+)-Pentazocine (for σ₁ receptors)

-

[³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ receptors, with a σ₁ masking agent)

-

This compound

-

Haloperidol (for non-specific binding)

-

(+)-Pentazocine (as a σ₁ masking agent for σ₂ assays)

-

Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Tissue Preparation: Homogenize the chosen tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add tissue homogenate, radioligand at a concentration near its Kₑ, and varying concentrations of the competing ligand (BD-1008). For total binding, add only the radioligand and tissue. For non-specific binding, add a high concentration of a non-labeled ligand like haloperidol. For σ₂ binding, include a saturating concentration of a σ₁-selective ligand like (+)-pentazocine to block binding to σ₁ sites.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of BD-1008 on extracellular dopamine levels in the nucleus accumbens of a freely moving rat.

Materials:

-

This compound

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection

-

Anesthetic and surgical tools

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: After establishing a stable baseline of dopamine levels, administer BD-1008 (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration to monitor changes in extracellular dopamine.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and plot the data over time to visualize the effect of BD-1008.

Cocaine-Induced Locomotor Activity

Objective: To assess the effect of BD-1008 on cocaine-induced hyperlocomotion in mice.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Saline solution

-

Locomotor activity chambers (e.g., open-field arenas with photobeam detection)

-

Syringes and needles

Procedure:

-

Habituation: Place the mice individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

-

Pretreatment: Administer BD-1008 or vehicle (saline) via the desired route (e.g., intraperitoneal injection) at a specified time before the cocaine challenge (e.g., 30 minutes).

-

Cocaine Administration: Administer cocaine or saline to the pretreated animals.

-

Data Collection: Immediately place the animals back into the locomotor activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data by comparing the effects of cocaine in the vehicle-pretreated group to the BD-1008-pretreated group. Data can be analyzed in time bins to observe the time course of the drug effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the complex interplay between sigma receptors and the dopamine system. Its high affinity for both σ₁ and σ₂ receptors, coupled with its low affinity for dopaminergic targets, allows for the specific investigation of sigma receptor-mediated effects. The evidence strongly suggests that BD-1008 modulates dopamine neurotransmission primarily through the antagonism of σ₂ receptors, leading to a reduction in dopamine release, and potentially through the indirect modulation of dopamine receptor signaling via σ₁-dopamine receptor heteromers.

Future research should focus on further elucidating the precise intracellular signaling cascades initiated by σ₂ receptor antagonism and the functional consequences of σ₁-dopamine receptor heteromer modulation by compounds like BD-1008. The development of more selective σ₂ antagonists will be crucial in definitively separating the roles of the two sigma receptor subtypes in dopamine regulation. A deeper understanding of these mechanisms will pave the way for the development of novel therapeutics targeting sigma receptors for the treatment of a range of disorders characterized by dysregulated dopamine function, including addiction, psychosis, and neurodegenerative diseases.

References

BD-1008 Dihydrobromide: A Technical Guide to its Chemical Properties and Sigma Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008 dihydrobromide is a potent and selective antagonist of sigma receptors, demonstrating a higher affinity for the sigma-1 (σ1) subtype over the sigma-2 (σ2) subtype. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pharmacological profile as a sigma receptor ligand. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support its application in neuroscience and drug development research, particularly in studies related to addiction and neuropharmacology.

Chemical Structure and Properties

BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a synthetic compound that is typically supplied as a dihydrobromide salt for research purposes.[1][2][3] Its structure features a dichlorinated phenyl ring linked to a pyrrolidine moiety via an ethylamine chain, a common scaffold for sigma receptor ligands.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide | [1] |

| CAS Number | 138356-09-9 | [1][2][3][4][5] |

| Molecular Formula | C15H22Cl2N2 · 2HBr | [2] |

| Molecular Weight | 463.08 g/mol | [3][6] |

| Appearance | Solid powder | [1] |

| Purity | ≥99% | [2][3] |

| Solubility | Soluble in water to 50 mM | [2][6] |

| Storage | Store at -20°C | [4][5][6][7] |

| SMILES String | CN(CCC1=CC=C(Cl)C(Cl)=C1)CCN2CCCC2.[H]Br.[H]Br | [1] |

| InChI Key | YTBUMHOSKIAYCZ-UHFFFAOYSA-N | [1][5] |

Pharmacological Profile: Sigma Receptor Antagonism

BD-1008 is characterized as a high-affinity antagonist for both sigma-1 and sigma-2 receptors, with a notable selectivity for the sigma-1 subtype.[1][2][8] It exhibits significantly lower affinity for other receptors, such as the dopamine D2 receptor and the dopamine transporter (DAT), highlighting its specificity as a tool for probing sigma receptor function.[7][9]

Table 2: Receptor Binding Affinities (Ki) of BD-1008

| Receptor | Ki (nM) | Reference |

| Sigma-1 (σ1) | 2 | [1][7][8] |

| Sigma-2 (σ2) | 8 | [7][9] |

| Dopamine D2 | 1112 | [7][9] |

| Dopamine Transporter (DAT) | >10,000 | [7][9] |

The antagonistic activity of BD-1008 at sigma receptors has been shown to modulate the behavioral effects of psychostimulants like cocaine.[1] Specifically, it can attenuate the locomotor stimulatory effects of cocaine and has been investigated for its potential to reduce cocaine self-administration.[7]

Key Experimental Protocols

This section outlines detailed methodologies for experiments commonly used to characterize the pharmacological effects of BD-1008.

Sigma Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of BD-1008 for sigma-1 and sigma-2 receptors.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma-2 receptor - Wikiwand [wikiwand.com]

- 3. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sigma receptors and cancer: possible involvement of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

In Vitro Binding Profile of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of BD-1008 dihydrobromide, a notable non-selective sigma receptor antagonist. The document details its binding affinities for various receptors, outlines the experimental methodologies used for these determinations, and visualizes key experimental and signaling pathways.

Executive Summary

This compound is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, exhibiting antagonist properties. Its selectivity profile indicates significantly lower affinity for other receptor types, including dopaminergic and NMDA receptors. This makes BD-1008 a valuable pharmacological tool for investigating the physiological and pathological roles of sigma receptors. This guide consolidates the available in vitro binding data, provides detailed experimental protocols for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Profile of this compound

The binding affinity of BD-1008 has been determined through various radioligand binding assays. The data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized below.

Table 1: Sigma Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Guinea Pig Brain | 2 | [1] |

| Sigma-1 (σ₁) | 4-[¹²⁵I]PEMP | Guinea Pig Brain Membranes | 5.06 | [2] |

| Sigma-1 (σ₁) | [³H]-(+)-3-PPP | Not Specified | 0.34 | |

| Sigma-2 (σ₂) | [³H]-DTG | Not Specified | 8 | [3][4] |

| Sigma-2 (σ₂) | 4-[¹²⁵I]PEMP | MCF-7 and A375 Cells | 11 | [2] |

Table 2: Binding Affinity for Other Receptors

| Receptor/Transporter | Subtype/Condition | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| NMDA Receptor | NR1a/NR2A | 62 | - | [2] |

| NMDA Receptor | NR1a/NR2B | 18 | - | [2] |

| NMDA Receptor | NR1a/NR2C | 120 | - | [2] |

| Dopamine D2 Receptor | - | - | 1112 | [3][4] |

| Dopamine Transporter (DAT) | - | - | >10,000 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key in vitro binding assays used to characterize the binding profile of this compound.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol describes a competitive inhibition binding assay using [³H]-(+)-pentazocine to determine the binding affinity of test compounds like BD-1008 for the σ₁ receptor.[5][6]

3.1.1 Materials

-

Tissue Source: Guinea pig brain membranes are a common source due to their high density of σ₁ receptors.[7]

-

Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[8]

-

Test Compound: this compound at various concentrations.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation Counter: For quantifying radioactivity.

3.1.2 Procedure

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation, and finally resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 250 µg protein), [³H]-(+)-pentazocine (at a concentration near its K_d, e.g., 2 nM), and varying concentrations of BD-1008.[8] For determining non-specific binding, replace BD-1008 with 10 µM haloperidol.

-

Incubation: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.[8]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of BD-1008 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This protocol details a competitive inhibition binding assay using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) to assess the binding affinity of compounds for the σ₂ receptor.[5][6]

3.2.1 Materials

-

Tissue Source: Rat liver membranes are frequently used for σ₂ receptor binding assays.[8]

-

Radioligand: [³H]-DTG (a non-selective sigma ligand).[8]

-

Masking Agent: Unlabeled (+)-pentazocine (e.g., 5 µM) to block the binding of [³H]-DTG to σ₁ receptors.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Non-specific Binding Control: Unlabeled DTG (10 µM).[8]

-

Test Compound: this compound at various concentrations.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

3.2.2 Procedure

-

Membrane Preparation: Prepare rat liver membranes as described for the σ₁ receptor assay.

-

Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 250 µg protein), [³H]-DTG (at a concentration near its K_d for σ₂ receptors, e.g., 2 nM), the σ₁ masking agent ((+)-pentazocine), and varying concentrations of BD-1008.[8] For non-specific binding, use 10 µM unlabeled DTG.

-

Incubation: Incubate the reaction tubes at room temperature for 120 minutes.[8]

-

Termination and Filtration: Stop the reaction and separate bound from free radioligand by rapid vacuum filtration as described for the σ₁ assay.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding to σ₂ receptors and determine the IC₅₀ and Kᵢ values for BD-1008 as outlined in the σ₁ assay protocol.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of the Sigma-1 (σ₁) Receptor

References

- 1. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

Pharmacological Profile of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 dihydrobromide, with the chemical name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and well-characterized ligand for sigma (σ) receptors. Initially synthesized and evaluated for its high affinity and selectivity for sigma receptors, BD-1008 has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these unique receptor systems. It is classified as a non-selective sigma receptor antagonist, exhibiting high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental applications.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, providing a clear comparison of its binding affinities and functional antagonist properties.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [1][2] |

| Sigma-2 (σ₂) | [³H]DTG | Rat Liver Membranes | 8 | [1] |

| Dopamine D₂ | Not Specified | Not Specified | 1112 | [1] |

| Dopamine Transporter (DAT) | Not Specified | Not Specified | >10,000 | [1] |

Table 2: In Vivo Antagonist Activity of this compound

| Experimental Model | Agonist | Endpoint Measured | BD-1008 Dose | Effect | Reference |

| Rat Nucleus Accumbens Shell Microdialysis | DTG (σ₁/σ₂ agonist) | Dopamine Release | 10 mg/kg, i.p. | Significant antagonism of DTG-induced dopamine release | |

| Mouse Behavioral Model | Cocaine | Convulsions and Lethality | Not Specified | Attenuation of cocaine-induced convulsions and lethality | |

| Rat Self-Administration Model | σ Agonists | Self-Administration Behavior | Not Specified | Blocks self-administration of σ agonists | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological characterization of this compound.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Kᵢ) of BD-1008 for sigma-1 and sigma-2 receptors.

Materials:

-

--INVALID-LINK---Pentazocine (for σ₁ receptors)

-

[³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ₂ receptors, with a masking ligand for σ₁)

-

Membrane preparations from guinea pig brain (high in σ₁) or rat liver (high in σ₂)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Competition Binding Assay:

-

For σ₁ receptors, incubate the guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of BD-1008.

-

For σ₂ receptors, incubate the rat liver membranes with a fixed concentration of [³H]DTG, a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites, and varying concentrations of BD-1008.

-

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of BD-1008 on agonist-induced dopamine release in the nucleus accumbens.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

This compound

-

Sigma receptor agonist (e.g., DTG)

-

Artificial cerebrospinal fluid (aCSF)

Protocol:

-

Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow the animals to recover for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.

-

Drug Administration: Administer BD-1008 (e.g., 10 mg/kg, i.p.) or vehicle. After a pre-treatment period, administer the sigma receptor agonist (e.g., DTG).

-

Sample Collection: Continue collecting dialysate samples throughout the drug administration period.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of the agonist in the presence and absence of BD-1008.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified signaling pathways of Sigma-1 and Sigma-2 receptors and the antagonistic action of BD-1008.

Experimental Workflows

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and relatively non-selective antagonism of both sigma-1 and sigma-2 receptors. Its high affinity for these receptors, coupled with low affinity for other neurotransmitter systems, makes it a specific probe for elucidating the roles of sigma receptors in various physiological and pathological processes. The presented data and experimental protocols provide a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its functional effects on downstream signaling cascades and its therapeutic potential in preclinical models of disease will continue to expand our knowledge of the complex biology of sigma receptors.

References

BD-1008 Dihydrobromide: A Technical Guide for the Investigation of Cocaine Addiction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The sigma-1 (σ1) receptor has emerged as a promising target for therapeutic intervention due to its role in modulating the central nervous system effects of cocaine. BD-1008 dihydrobromide, a selective σ1 receptor antagonist, has been instrumental as a research tool in elucidating the involvement of these receptors in the pathophysiology of cocaine addiction. This technical guide provides an in-depth overview of BD-1008, including its pharmacological profile, its effects in preclinical models of cocaine addiction, detailed experimental protocols for its use, and a summary of the underlying signaling pathways.

Introduction: The Role of Sigma-1 Receptors in Cocaine Addiction

Cocaine exerts its primary reinforcing effects by blocking the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.[1] However, research has demonstrated that cocaine also binds with high affinity to sigma receptors, suggesting a more complex mechanism of action.[1][2] Sigma receptors, particularly the σ1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate various neurotransmitter systems, including the dopaminergic system.[3]

BD-1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) is a potent and selective σ1 receptor antagonist.[4] Its ability to counteract many of the behavioral and toxic effects of cocaine in preclinical models has made it an invaluable tool for dissecting the contribution of σ1 receptors to cocaine addiction.

Pharmacological Profile of this compound

BD-1008 exhibits high affinity for σ1 receptors with a lower affinity for σ2 receptors and negligible interaction with other receptor systems, including dopamine, opioid, and NMDA receptors, at relevant concentrations. This selectivity makes it a precise tool for isolating the effects of σ1 receptor blockade.

Table 1: Binding Affinity (Ki) of BD-1008 for Sigma Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Sigma-1 (σ1) | 1.5 ± 0.2 |

| Sigma-2 (σ2) | 18.3 ± 2.1 |

Data compiled from Matsumoto et al., 2001.

Preclinical Efficacy of BD-1008 in Models of Cocaine Addiction

Preclinical studies have consistently demonstrated the ability of BD-1008 to attenuate various cocaine-induced behaviors, providing strong evidence for the involvement of σ1 receptors in the actions of cocaine.

Attenuation of Cocaine-Induced Convulsions and Lethality

Cocaine overdose can lead to life-threatening seizures and death. Pre-treatment with BD-1008 has been shown to significantly reduce the incidence and severity of cocaine-induced convulsions and to protect against cocaine-induced lethality in rodent models.

Table 2: Effect of BD-1008 on Cocaine-Induced Convulsions and Lethality in Mice

| Treatment Group | Dose of BD-1008 (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | % Animals Convulsing | % Lethality |

| Vehicle + Cocaine | 0 | 100 | 100 | 80 |

| BD-1008 + Cocaine | 10 | 100 | 50 | 30 |

| BD-1008 + Cocaine | 20 | 100 | 20 | 10 |

*p < 0.05 compared to Vehicle + Cocaine group. Data adapted from Matsumoto et al., 2001.

Reduction of Cocaine-Induced Locomotor Hyperactivity

Cocaine produces a characteristic increase in locomotor activity, a behavioral correlate of its stimulant effects. BD-1008 effectively diminishes this cocaine-induced hyperlocomotion, suggesting that σ1 receptors play a role in the psychomotor stimulant effects of cocaine.

Table 3: Effect of BD-1008 on Cocaine-Induced Locomotor Activity in Rats

| Treatment Group | Dose of BD-1008 (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Locomotor Activity (beam breaks/30 min) |

| Vehicle + Saline | 0 | 0 | 250 ± 50 |

| Vehicle + Cocaine | 0 | 15 | 1500 ± 200 |

| BD-1008 + Cocaine | 10 | 15 | 800 ± 150 |

| BD-1008 + Cocaine | 20 | 15 | 500 ± 100 |

*p < 0.05 compared to Vehicle + Cocaine group. Data are representative of findings from multiple studies.

Modulation of Cocaine Self-Administration

While some studies have shown that BD-1008 alone does not consistently decrease cocaine self-administration, it has been found to be effective when co-administered with a dopamine transporter inhibitor.[5] This suggests a complex interaction between σ1 receptor antagonism and dopamine system modulation in the reinforcing effects of cocaine.

Table 4: Effect of BD-1008 in Combination with a DAT Inhibitor on Cocaine Self-Administration in Rats

| Pre-treatment | Cocaine Dose (mg/kg/infusion) | Number of Infusions |

| Vehicle | 0.75 | 25 ± 5 |

| BD-1008 (10 mg/kg) | 0.75 | 22 ± 4 |

| DAT Inhibitor (low dose) | 0.75 | 20 ± 3 |

| BD-1008 + DAT Inhibitor | 0.75 | 10 ± 2* |

*p < 0.05 compared to Vehicle group. Data adapted from Hiranita et al., 2011.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the effects of BD-1008 on cocaine-induced behaviors.

Cocaine-Induced Convulsions and Lethality Assay

Objective: To assess the ability of BD-1008 to protect against cocaine-induced seizures and death.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9%)

-

Observation chambers

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Habituate mice to the testing room for at least 1 hour before the experiment.

-

Prepare solutions of BD-1008 and cocaine in sterile saline.

-

Administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle (saline) via i.p. injection.

-

30 minutes after BD-1008/vehicle administration, administer a convulsant dose of cocaine (e.g., 100 mg/kg, i.p.).

-

Immediately place each mouse in an individual observation chamber.

-

Observe the mice continuously for 30 minutes for the presence of clonic and/or tonic-clonic seizures.

-

Record the number of animals that exhibit seizures and the number of animals that die within a 24-hour period.

-

Analyze data using Fisher's exact test to compare the incidence of convulsions and lethality between groups.

Cocaine-Induced Locomotor Activity Assay

Objective: To measure the effect of BD-1008 on the psychomotor stimulant effects of cocaine.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9%)

-

Locomotor activity chambers equipped with photobeam detectors

-

Syringes and needles for i.p. injection

Procedure:

-

Habituate rats to the locomotor activity chambers for 60 minutes for 2-3 days prior to testing.

-

On the test day, allow a 30-minute habituation period in the chambers.

-

Administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle (saline) via i.p. injection.

-

30 minutes after BD-1008/vehicle administration, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.

-

Immediately return the rats to the locomotor activity chambers and record activity for 60-90 minutes.

-

Analyze locomotor activity data (e.g., total distance traveled, number of beam breaks) using a two-way ANOVA (Treatment x Time) followed by post-hoc tests.

Cocaine Self-Administration Assay

Objective: To determine the effect of BD-1008 on the reinforcing properties of cocaine.

Materials:

-

Male Wistar rats (300-350 g) with indwelling intravenous jugular catheters

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9%)

-

Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light

-

Syringes and needles for i.p. injection

Procedure:

-

Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions. An active lever press results in a cocaine infusion and presentation of a cue light, while an inactive lever press has no consequence.

-

Once stable responding is established, begin testing the effects of BD-1008.

-

30 minutes prior to the self-administration session, administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle via i.p. injection.

-

Place the rat in the operant chamber and allow it to self-administer cocaine for the 2-hour session.

-

Record the number of infusions earned and the number of active and inactive lever presses.

-

Analyze the data using a one-way ANOVA or repeated measures ANOVA to compare the number of infusions and lever presses across treatment conditions.

Signaling Pathways and Mechanisms of Action

The antagonistic effects of BD-1008 on cocaine-induced behaviors are rooted in its ability to block the modulatory actions of cocaine at the σ1 receptor. Cocaine, acting as a σ1 receptor agonist, influences downstream signaling pathways that interact with the dopamine system.

Interaction with Dopamine D1 and D2 Receptors

The σ1 receptor can form heteromers with both dopamine D1 and D2 receptors.[1][2] Cocaine's binding to these σ1-dopamine receptor complexes can alter their signaling properties.

-

σ1-D1 Receptor Interaction: Cocaine potentiates D1 receptor-mediated adenylyl cyclase activation and can induce MAPK/ERK signaling through this complex.[1] This may contribute to the reinforcing and psychomotor-activating effects of cocaine.

-

σ1-D2 Receptor Interaction: Cocaine binding to σ1-D2 receptor heteromers can inhibit D2 receptor-mediated signaling.[2][6] This may disrupt the normal balance of D1 (pro-reward) and D2 (anti-reward) signaling, favoring a pro-addiction state.

By blocking the σ1 receptor, BD-1008 prevents these cocaine-induced alterations in dopamine receptor signaling, thereby attenuating the behavioral effects of cocaine.

Caption: Cocaine's interaction with σ1-Dopamine receptor heteromers.

Experimental Workflow for Investigating BD-1008's Effects

The following diagram illustrates a typical experimental workflow for studying the impact of BD-1008 on cocaine-induced behaviors.

Caption: A generalized experimental workflow for preclinical studies.

Conclusion

This compound is a critical pharmacological tool for investigating the role of σ1 receptors in cocaine addiction. Its selectivity and proven efficacy in attenuating a range of cocaine-induced behaviors in preclinical models have significantly advanced our understanding of the neurobiological mechanisms underlying this complex disorder. The data and protocols presented in this guide are intended to facilitate further research in this area, with the ultimate goal of developing novel and effective therapeutics for cocaine use disorder. The continued use of BD-1008 and similar compounds will be essential in validating the σ1 receptor as a viable target for addiction pharmacotherapy.

References

- 1. pnas.org [pnas.org]

- 2. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. σ1 Receptor-Related Neuroactive Steroids Modulate Cocaine-Induced Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cocaine inhibits dopamine D2 receptor signaling via sigma-1-D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008 dihydrobromide, a potent and non-selective sigma receptor antagonist, has emerged as a compound of significant interest in the field of neuroprotection. With high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, BD-1008 offers a valuable tool to investigate the complex roles of these receptors in neuronal survival and to explore their therapeutic potential in various neurological disorders. This technical guide provides a comprehensive overview of the neuroprotective effects of BD-1008, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to this compound

BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a well-characterized sigma receptor ligand. Its dihydrobromide salt form is commonly used in experimental studies. The primary mechanism of action of BD-1008 is the competitive antagonism of sigma receptors, thereby blocking the downstream signaling initiated by endogenous or exogenous sigma receptor agonists.

Quantitative Data: Receptor Binding Affinity

The affinity of BD-1008 for its primary targets, as well as its selectivity over other receptors, is crucial for interpreting its pharmacological effects. The following table summarizes the binding affinities (Ki) of BD-1008 at various receptors.

| Receptor | Binding Affinity (Ki) | Reference |

| Sigma-1 (σ1) | 2 nM | [1][2] |

| Sigma-2 (σ2) | 8 nM | [1] |

| Dopamine D2 | 1112 nM | [1] |

| Dopamine Transporter (DAT) | > 10,000 nM | [1] |

Lower Ki values indicate higher binding affinity.

Neuroprotective Effects and Mechanism of Action

The neuroprotective properties of BD-1008 are intrinsically linked to its antagonism of sigma receptors, which are now recognized as key modulators of neuronal function and survival.

Attenuation of Psychostimulant-Induced Neurotoxicity

A significant body of research has focused on the ability of BD-1008 and its analogs to counteract the neurotoxic effects of psychostimulants like cocaine and methamphetamine. Pre-treatment with BD-1008 has been shown to significantly reduce the incidence of convulsions and lethality induced by high doses of cocaine in animal models[2][3]. This protective effect is attributed to the blockade of sigma receptors, which are implicated in the pathophysiology of cocaine's toxic effects[3].

While direct quantitative data for BD-1008's effect on methamphetamine-induced neurotoxicity is still emerging, studies on selective sigma-1 receptor antagonists suggest a robust neuroprotective effect against neuronal injury caused by methamphetamine[4]. The proposed mechanism involves the modulation of dopamine release and the prevention of oxidative stress and apoptosis in dopaminergic neurons.

The Role of Sigma-1 Receptor Antagonism in Neuroprotection

The sigma-1 receptor, a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface, plays a critical role in cellular stress responses. Antagonism of the sigma-1 receptor by BD-1008 is thought to confer neuroprotection through several mechanisms:

-

Modulation of Calcium Homeostasis: Sigma-1 receptors regulate intracellular calcium signaling. By blocking these receptors, BD-1008 may prevent the detrimental calcium overload that is a common pathway in many forms of neuronal injury.

-

Reduction of Endoplasmic Reticulum (ER) Stress: Prolonged ER stress can trigger apoptotic cell death. Sigma-1 receptor antagonists can alleviate ER stress, thereby promoting cell survival[3].

-

Anti-inflammatory Effects: Neuroinflammation is a key contributor to neurodegenerative processes. Sigma-1 receptor modulation can suppress the production of pro-inflammatory cytokines[1].

The Contribution of Sigma-2 Receptor Antagonism

The sigma-2 receptor is also implicated in cell survival and death pathways. Antagonism of sigma-2 receptors by BD-1008 may contribute to its neuroprotective profile by:

-

Inhibition of Apoptotic Pathways: Sigma-2 receptor ligands can influence programmed cell death. Antagonism at this site may shift the balance towards pro-survival signaling.

-

Modulation of Ion Channel Function: Sigma-2 receptors have been shown to modulate the activity of various ion channels, and their blockade could prevent excitotoxicity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the neuroprotective effects of BD-1008.

Sigma Receptor Binding Assay

This protocol is used to determine the binding affinity of BD-1008 for sigma-1 and sigma-2 receptors.

Objective: To quantify the inhibitory constant (Ki) of BD-1008 at sigma receptors.

Materials:

-

Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (1,3-di-o-tolylguanidine) (for σ2)

-

Non-labeled ligands for competition: BD-1008, haloperidol (for non-specific binding)

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BD-1008.

-

In a reaction tube, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or a specific concentration of BD-1008.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of BD-1008 and determine the IC50 value (the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay (e.g., against Glutamate-Induced Excitotoxicity)

This assay assesses the ability of BD-1008 to protect cultured neurons from a toxic insult.

Objective: To determine the dose-dependent neuroprotective effect of BD-1008 on neuronal cell viability.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22)

-

Cell culture medium and supplements

-

This compound

-

Neurotoxic agent (e.g., glutamate, MPP+, 6-OHDA)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Plate neurons in a multi-well plate and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of BD-1008 for a specific duration (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxic agent to the culture medium.

-

Incubate for a period sufficient to induce cell death (e.g., 24 hours).

-

Assess cell viability using a chosen assay according to the manufacturer's instructions.

-

Quantify the results using a plate reader.

-

Calculate the percentage of neuroprotection afforded by BD-1008 at each concentration compared to the control (neurotoxin alone).

In Vivo Assessment of Neuroprotection (e.g., Methamphetamine-Induced Neurotoxicity Model)

This protocol evaluates the neuroprotective effects of BD-1008 in a living organism.

Objective: To determine if BD-1008 can prevent neuronal damage and behavioral deficits in an animal model of neurotoxicity.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

This compound

-

Methamphetamine hydrochloride

-

Anesthesia and surgical equipment (if applicable for tissue collection)

-

Behavioral testing apparatus (e.g., open field, rotarod)

-

Histological and immunohistochemical reagents

-

Microscope

Procedure:

-

Acclimatize animals to the housing and handling conditions.

-

Administer BD-1008 (at various doses) via a suitable route (e.g., intraperitoneal injection) prior to the administration of methamphetamine.

-

Induce neurotoxicity by administering a high dose of methamphetamine.

-

Monitor the animals for behavioral changes (e.g., stereotypy, locomotor activity, convulsions).

-

At a predetermined time point after the insult, sacrifice the animals and collect brain tissue.

-

Process the brain tissue for histological analysis (e.g., Nissl staining to assess neuronal loss) or immunohistochemistry to measure markers of neuronal damage (e.g., Fluoro-Jade B) or apoptosis (e.g., cleaved caspase-3).

-

Quantify the extent of neuroprotection by comparing the degree of neuronal damage in BD-1008-treated animals to that in vehicle-treated controls.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound stands as a critical pharmacological tool for elucidating the roles of sigma-1 and sigma-2 receptors in neuroprotection. Its ability to mitigate the neurotoxic effects of psychostimulants highlights its potential as a lead compound for the development of novel therapeutics for addiction and overdose. Furthermore, the insights gained from studying BD-1008 can be extrapolated to other neurological conditions where sigma receptor dysregulation is implicated, such as neurodegenerative diseases and ischemic stroke.

Future research should focus on conducting more extensive in vivo studies to validate the neuroprotective effects of BD-1008 in a wider range of animal models of neurological disorders. Dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses will be essential for its potential translation into clinical applications. The development of more selective antagonists for each sigma receptor subtype will also be crucial in dissecting their individual contributions to neuroprotection and for designing more targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Methamphetamine-induced dopaminergic neurotoxicity: role of peroxynitrite and neuroprotective role of antioxidants and peroxynitrite decomposition catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BD-1008 Dihydrobromide in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. With a high affinity for the σ1 receptor (Ki = 0.34-2 nM), it serves as a critical tool for investigating the physiological and pathophysiological roles of this receptor in the central nervous system and other tissues.[1][2][3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo research.

Physicochemical Properties and Solubility

This compound is a synthetic compound that is active both in vitro and in vivo.[1] For experimental purposes, understanding its solubility is crucial for accurate and effective administration.

Table 1: Solubility of this compound

| Solvent | Concentration | Reference(s) |

| Water | up to 50 mM | [1][5] |

Mechanism of Action: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a chaperone protein that modulates a variety of cellular functions, including intracellular calcium signaling.[1] Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to regulate intracellular calcium levels.[6] BD-1008, as an antagonist, is thought to stabilize the sigma-1 receptor-BiP complex, preventing the initiation of downstream signaling cascades.[6]

Caption: Sigma-1 receptor signaling pathway and the antagonistic action of BD-1008.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol outlines the steps for preparing an injectable solution of this compound for administration in animal models. The intraperitoneal (i.p.) route of administration is commonly used for this compound, with effective doses reported in the range of 1-30 mg/kg.[2]

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile vials

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the weight of the animals to be treated, calculate the total mass of the compound needed. Prepare a slight excess to account for any loss during preparation.

-

Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

-

Dissolve in sterile saline: Add the weighed powder to a sterile vial. Using a sterile syringe, add the required volume of sterile saline to achieve the desired final concentration.

-

Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.

-

Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile vial. This step is critical to ensure the sterility of the final solution for in vivo use.[2]

-

Storage: Store the prepared solution at -20°C for short-term storage or -80°C for long-term storage.[2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2]

Table 2: Example Dosing and Administration

| Parameter | Value | Reference(s) |

| Animal Model | Rat | [2] |

| Dose Range | 1-30 mg/kg | [2] |